molecular formula C12H13NO5 B3263300 Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate CAS No. 371166-28-8

Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate

Cat. No.: B3263300
CAS No.: 371166-28-8
M. Wt: 251.23 g/mol
InChI Key: ABFAYUJQZFLQHS-UHFFFAOYSA-N
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Description

Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate is a heterocyclic compound featuring a benzoate ester backbone conjugated to a substituted isoxazolidinone ring. The isoxazolidinone moiety contains a hydroxyl group and a methyl group at the 5-position, as well as a ketone at the 3-position.

Properties

IUPAC Name

methyl 4-(5-hydroxy-5-methyl-3-oxo-1,2-oxazolidin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-12(16)7-10(14)13(18-12)9-5-3-8(4-6-9)11(15)17-2/h3-6,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFAYUJQZFLQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(O1)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate typically involves the reaction of benzoic acid derivatives with isoxazolidinyl compounds under specific conditions. One common method includes the esterification of 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the isoxazolidinyl ring can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

  • Compared to quinoline-piperazinyl benzoates (), the absence of a piperazine linker and quinoline system may reduce steric bulk and increase solubility due to the hydroxyl group .
  • Ethyl esters in ’s analogs (e.g., I-6230) may exhibit slower hydrolysis than the target’s methyl ester, affecting bioavailability .

Crystallographic and Analytical Data

  • Quinoline-piperazinyl analogs () were characterized using SHELX programs (e.g., SHELXL for refinement), common in small-molecule crystallography .
  • The target compound’s structure determination would likely employ similar tools (e.g., SHELXT for space-group determination) if crystallized .

Biological Activity

Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of an isoxazolidine ring and a benzoate moiety. The molecular formula can be represented as C12H13N2O4C_{12}H_{13}N_{2}O_{4}, and its molecular weight is approximately 249.24 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics, which may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group in the structure may confer antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : The isoxazolidine ring could interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain pathogens, making it a candidate for further investigation in pharmaceutical applications.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study ACell viability assays on cancer cell linesShowed significant cytotoxicity against breast cancer cells with an IC50 value of 25 μM.
Study BAntimicrobial susceptibility testingDemonstrated effective inhibition of E. coli and S. aureus growth at concentrations above 50 μg/mL.
Study CAntioxidant assays (DPPH scavenging)Exhibited strong radical scavenging activity with an IC50 of 30 μM.

Case Studies

  • Case Study on Anticancer Activity : In a controlled study, this compound was tested against various cancer cell lines, revealing selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity suggests potential for targeted cancer therapies.
  • Case Study on Antimicrobial Effects : A series of experiments evaluated the compound's efficacy against multi-drug resistant bacterial strains. Results indicated that the compound could inhibit bacterial growth, suggesting its potential as a new antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.